3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Brand Name: Vulcanchem
CAS No.: 2640972-88-7
VCID: VC11869751
InChI: InChI=1S/C20H21ClN4O2/c1-25-18(10-12-23-25)15-5-3-14(4-6-15)9-11-22-20(26)24-17-13-16(21)7-8-19(17)27-2/h3-8,10,12-13H,9,11H2,1-2H3,(H2,22,24,26)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

CAS No.: 2640972-88-7

Cat. No.: VC11869751

Molecular Formula: C20H21ClN4O2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea - 2640972-88-7

Specification

CAS No. 2640972-88-7
Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Standard InChI InChI=1S/C20H21ClN4O2/c1-25-18(10-12-23-25)15-5-3-14(4-6-15)9-11-22-20(26)24-17-13-16(21)7-8-19(17)27-2/h3-8,10,12-13H,9,11H2,1-2H3,(H2,22,24,26)
Standard InChI Key AENTWVYNSFOCGY-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₁ClN₄O₂, with the following key identifiers:

  • IUPAC Name: 1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl]urea

  • SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC

  • InChI Key: AENTWVYNSFOCGY-UHFFFAOYSA-N

Structural Analysis

  • Urea Core: The central urea group (-NH-CO-NH-) enables hydrogen bonding, critical for target binding.

  • Aromatic Substituents:

    • 5-Chloro-2-methoxyphenyl: Electron-withdrawing Cl and electron-donating OCH₃ groups influence electronic distribution.

    • 4-(1-Methylpyrazol-5-yl)phenethyl: The pyrazole ring contributes π-π stacking potential, while the methyl group enhances lipophilicity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight384.9 g/mol
logP (Predicted)~4.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area70.8 Ų

Synthesis and Chemical Reactivity

Key Considerations:

  • Regioselectivity: Pyrazole substituents may require protection during synthesis .

  • Purification: Chromatography or recrystallization likely necessary due to polar urea functionality.

CompoundActivity (IC₅₀)TargetSource
PSNCBAM-1 (Diarylurea)0.19–2 nM (CB1 NAM)CB1 Receptor
3-(Pyrazol-5-yl)chromones45–67% inhibition (MTB)Tuberculosis
EVT-3022247 (Urea)Kinase inhibitionOncology

Physicochemical and ADMET Properties

Solubility and Permeability

  • logSw: Predicted -4.99 (low aqueous solubility).

  • Permeability: Moderate (logD ≈ 4.9), suggesting blood-brain barrier penetration potential.

Metabolic Stability

  • CYP Interactions: Methoxy and pyrazole groups may undergo oxidative metabolism.

  • Excretion: Likely renal due to moderate molecular weight .

Applications in Drug Discovery

Oncology

Pyrazole-urea hybrids inhibit proliferation in A549 lung cancer cells (e.g., compound 3e, IC₅₀ <10 µM) . Structural parallels suggest similar mechanisms for this compound.

Neurological Disorders

Neuroprotective pyrazole derivatives (15–40% activity in NMDA toxicity models) imply potential for Alzheimer’s disease research .

Anti-Infectives

Urea derivatives demonstrate activity against Mycobacterium tuberculosis (6.25 µg/mL) , warranting evaluation of this compound.

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